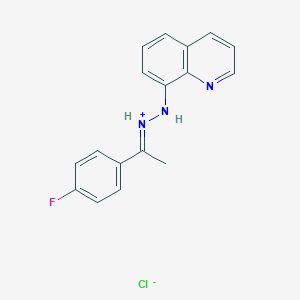
(E)-(4-nitrophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “(E)-(4-nitrophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “(E)-(4-nitrophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as catalytic processes and green chemistry principles are often employed to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(E)-(4-nitrophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new compounds with modified functional groups.
Applications De Recherche Scientifique
The compound “(E)-(4-nitrophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “(E)-(4-nitrophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact mechanism of action depends on the specific context and application, with ongoing research aimed at elucidating these pathways in detail.
Propriétés
IUPAC Name |
(E)-(4-nitrophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2.ClH/c21-20(22)14-8-6-12(7-9-14)11-18-19-15-5-1-3-13-4-2-10-17-16(13)15;/h1-11,19H;1H/b18-11+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYFCTCXTRGOAQ-NWBUNABESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N[NH+]=CC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/[NH+]=C/C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B7787740.png)

![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]isochromene-1,3-dione](/img/structure/B7787762.png)
![(4Z)-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]isochromene-1,3-dione](/img/structure/B7787776.png)

![(4Z)-4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7787782.png)
![2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile](/img/structure/B7787784.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7787785.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7787789.png)
![(3Z)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(hydroxyamino)methylidene]urea](/img/structure/B7787796.png)

![2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride](/img/structure/B7787812.png)

![(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B7787829.png)
